molecular formula C9H5BrO3 B12929531 5-(Bromomethyl)isobenzofuran-1,3-dione

5-(Bromomethyl)isobenzofuran-1,3-dione

Cat. No.: B12929531
M. Wt: 241.04 g/mol
InChI Key: XJMYGXKYBXTVJJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isobenzofuran-1,3-dione is an organic compound characterized by the presence of a bromomethyl group attached to an isobenzofuran-1,3-dione core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)isobenzofuran-1,3-dione typically involves the bromination of isobenzofuran-1,3-dione derivatives. One common method includes the reaction of isobenzofuran-1,3-dione with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)isobenzofuran-1,3-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, leading to the formation of various derivatives. The isobenzofuran-1,3-dione core can participate in redox reactions, contributing to its versatility in chemical transformations .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its derivatives. These interactions can modulate biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 5-(Bromomethyl)isobenzofuran-1,3-dione is unique due to its bromomethyl group, which provides enhanced reactivity towards nucleophiles compared to its methyl and chloromethyl analogs. This makes it a more versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

5-(bromomethyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H5BrO3/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h1-3H,4H2

InChI Key

XJMYGXKYBXTVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)OC2=O

Origin of Product

United States

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